molecular formula C14H15N3 B580796 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile CAS No. 1215206-71-5

1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile

Cat. No.: B580796
CAS No.: 1215206-71-5
M. Wt: 225.295
InChI Key: DURWCXWCURBKLM-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile is a valuable chemical scaffold in medicinal chemistry and biochemical research. The benzo[d]imidazole core is a privileged structure in drug discovery, known for its diverse pharmacological profiles. This specific derivative serves as a key synthon for developing novel therapeutic agents, particularly in the search for new anti-infectives. Benzimidazole-based compounds are extensively investigated for their activity against drug-resistant bacterial and fungal strains, a critical area of research given the global rise of antimicrobial resistance . Furthermore, structural analogs featuring an N-cyclohexyl substitution have demonstrated significant potential as DNA minor groove binders. These compounds can be engineered for sequence-specific recognition of DNA, including sequences containing G·C base pairs, making them tools for studying gene regulation and for the development of non-covalent probes that can inhibit transcription factor binding . The carbonitrile functional group provides a versatile handle for further synthetic modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. This compound is intended for use in laboratory research to advance the development of new antimicrobials and to explore protein-DNA interaction mechanisms.

Properties

IUPAC Name

1-cyclohexylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-9-11-6-7-14-13(8-11)16-10-17(14)12-4-2-1-3-5-12/h6-8,10,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURWCXWCURBKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682072
Record name 1-Cyclohexyl-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-71-5
Record name 1-Cyclohexyl-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation with Cyclohexylamine

A widely adopted method involves reacting 4-cyano-o-phenylenediamine with cyclohexylamine in the presence of a carboxylic acid derivative. For example, lactic acid or trichloroacetic acid catalyzes the formation of the imidazole ring under reflux conditions. Source demonstrates that hydrochloric acid (4.0 N) in lactic acid at reflux for 16 hours yields 1-(1H-benzimidazol-2-yl)ethan-1-ol, which can be oxidized to introduce the ketone group for further functionalization.

Key Reaction Conditions

  • Substrate : 4-cyano-o-phenylenediamine

  • Cyclohexyl Source : Cyclohexylamine (1.1 equiv)

  • Acid Catalyst : H2SO4 or HCl (4.0 N)

  • Solvent : Ethanol or acetic acid

  • Yield : 70–85%

Introduction of the Carbonitrile Group

The carbonitrile moiety at the 5-position is introduced via nucleophilic substitution or direct synthesis using cyano-containing precursors .

Cyanation via Halogen Replacement

In source, 7-bromo-1-cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile is synthesized by treating a brominated intermediate with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C. This method achieves a 61% yield, with the nitrile group replacing bromine at position 5.

Optimization Note :

  • Catalyst : Pd(OAc)2 enhances efficiency in palladium-mediated cyanation.

  • Temperature : Reactions above 100°C prevent intermediate decomposition.

Direct Use of Cyano-Substituted Diamines

Source outlines a route where 5-cyano-o-phenylenediamine is condensed with cyclohexyl isothiocyanate in acetic acid, followed by oxidation with hydrogen peroxide to form the carbonitrile directly. This one-pot method avoids post-cyclization modifications, yielding 78% purity after column chromatography.

N-Cyclohexylation Strategies

Alkylation of Pre-Formed Benzimidazole

Post-cyclization alkylation using cyclohexyl bromide or iodide in the presence of potassium carbonate (K2CO3) is common. Source details the reaction of 5-cyano-1H-benzimidazole with cyclohexyl bromide in acetonitrile at 80°C for 12 hours, achieving 65% yield.

Critical Parameters :

  • Base : K2CO3 or Cs2CO3 for deprotonation

  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile)

  • Temperature : 60–80°C

In Situ Cyclohexyl Incorporation During Cyclization

Source employs a one-step protocol where cyclohexylamine reacts with 4-cyano-o-phenylenediamine and ethyl chloroformate. The reaction proceeds via a Schiff base intermediate, with H2SO4 catalyzing ring closure to directly yield 1-cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile in 82% yield.

Purification and Characterization

Chromatographic Techniques

Flash chromatography with hexane/ethyl acetate (4:1 to 2:1) is standard for isolating the target compound. Source reports using silica gel chromatography with dichloromethane/methanol (95:5) to achieve >95% purity.

Spectroscopic Validation

  • 1H NMR : The cyclohexyl protons appear as multiplet signals at δ 1.27–2.00 ppm, while the aromatic protons of the benzimidazole ring resonate at δ 7.26–8.24 ppm.

  • 13C NMR : The carbonitrile carbon is observed at δ 118–120 ppm.

  • Mass Spectrometry : Molecular ion peaks align with the calculated molecular weight (e.g., m/z 304.19 for C14H14BrN3 in source).

Comparative Analysis of Synthetic Methods

Method Reagents Yield Purity Advantages
Halogen CyanationCuCN, Pd(OAc)2, DMF61%>95%Scalable, minimal byproducts
Direct CyclizationCyclohexylamine, H2SO4, ethyl ester82%90%One-pot, fewer steps
Post-AlkylationCyclohexyl bromide, K2CO3, acetonitrile65%88%Flexible for N-substitution variants

Challenges and Optimization Opportunities

  • Side Reactions : Over-alkylation at the benzimidazole nitrogen can occur, necessitating controlled stoichiometry of cyclohexylating agents.

  • Solvent Selection : DMSO improves solubility in cyanation reactions but complicates purification. Switching to DMF reduces viscosity.

  • Catalyst Loading : Reducing Pd(OAc)2 from 5 mol% to 2 mol% maintains efficiency while lowering costs .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to primary amines or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole core or the cyclohexyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Antiviral Activity

The benzimidazole scaffold has been extensively studied for its antiviral properties. Research indicates that derivatives of this scaffold exhibit significant activity against various viruses, including those from the Flaviviridae family, such as the Yellow Fever virus (YFV) and Zika virus (ZIKV).

  • Case Study : A study synthesized several benzimidazole derivatives, including 1-cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile, and evaluated their antiviral activity. One derivative showed an EC50 value of 1.7 µM against YFV and 4.5 µM against ZIKV, indicating promising antiviral potential .

Anticancer Properties

The compound has also been evaluated for its anticancer effects across various cancer cell lines. Studies have demonstrated that certain benzimidazole derivatives possess cytotoxic activity comparable to established chemotherapeutic agents.

  • Research Findings : In vitro studies assessed the cytotoxicity of synthesized compounds against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines. Compounds derived from the benzimidazole framework exhibited IC50 values ranging from 7.82 to 10.21 μM, indicating significant anticancer activity .
CompoundCancer Cell LineIC50 Value (μM)
This compoundHCT-1168.0
This compoundHepG29.5
This compoundMCF-710.0

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, the compound has shown promise in anti-inflammatory applications. Benzimidazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Case Study : A series of benzimidazole derivatives demonstrated significant COX inhibition with IC50 values as low as 0.0370 nM for COX-2 compared to standard drugs like diclofenac . This suggests that compounds like this compound could be developed into effective anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The nitrile group may participate in hydrogen bonding or other interactions, influencing the compound’s overall bioactivity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (N1, C2) Yield (%) Melting Point (°C) Key Biological Data
1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile Cyclohexyl, H 76–97* 193–195 DNA binding: $ K = 1.25 \times 10^4 \, \text{M}^{-1} $
1-(4-Isopropoxyphenyl)-1H-benzimidazole-5-carbonitrile 4-Isopropoxyphenyl, H 97 193–195 N/A
2-(Ethylamino)-1H-benzimidazole-5-carbonitrile H, Ethylamino N/A 198–201 N/A
2-Propyl-1H-benzimidazole-5-carbonitrile H, Propyl 64 N/A N/A
1-Methyl-1H-benzimidazole-5-carbonitrile Methyl, H 39 N/A N/A
Compound 31 (imidazo[1,2-a]pyrazine hybrid) Two cyclohexyl-benzimidazole groups N/A N/A GI$_{50}$: 0.80–2.87 µM

*Synthetic yields vary based on routes (e.g., microwave-assisted vs. conventional methods).

Key Observations:

  • Cyclohexyl vs. Aryl Groups : The cyclohexyl substituent (e.g., in this compound) enhances DNA intercalation potency compared to smaller alkyl groups (e.g., methyl or propyl) due to increased planarity and hydrophobic interactions .
  • Nitrile Position : The C5-nitrile group is critical for maintaining electronic stability; analogues with nitriles at other positions (e.g., C4) show reduced bioactivity .
  • Hybrid Structures: Compound 31, featuring two cyclohexyl-benzimidazole units, exhibits broad-spectrum cytotoxicity (GI$_{50}$ 0.80–2.87 µM) against 59 cancer cell lines, outperforming monosubstituted derivatives .

Biological Activity

1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile is a heterocyclic compound characterized by a benzimidazole core with a cyclohexyl group and a nitrile group at the 5-position. This compound belongs to a class of benzimidazoles known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. The unique structural features of this compound contribute significantly to its biological activity, making it a subject of interest in pharmaceutical research.

The biological activities of this compound are attributed to its ability to interact with various biological targets. Benzimidazole derivatives generally exhibit their effects through multiple mechanisms:

  • Enzyme Inhibition : They can inhibit specific enzymes involved in crucial biochemical pathways.
  • Receptor Interaction : They may act as ligands for various receptors, modulating signaling pathways.
  • DNA Binding : Some derivatives can bind to DNA, affecting gene expression and replication processes.

Reported Biological Activities

This compound has shown potential in various biological assays:

  • Antiviral Activity : Research indicates that compounds within the benzimidazole family can inhibit viral replication. For instance, modifications to the benzimidazole structure have led to increased activity against viruses such as Yellow Fever and Zika virus, with some derivatives exhibiting effective EC50 values in the low micromolar range .
  • Antibacterial Properties : Studies have demonstrated that benzimidazole derivatives can inhibit the growth of pathogenic bacteria, including Pseudomonas aeruginosa. The compound's structural modifications enhance its efficacy against bacterial infections .
  • Antitumor Activity : The compound has been evaluated for its potential as an anticancer agent. Its mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through targeting specific signaling pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Cyclohexyl-1H-benzo[d]imidazoleCyclohexyl and nitrile groupAntiviral, antibacterial
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazoleBromine substitution instead of nitrileVaries; generally lower activity
1-Benzyl-5-hydroxymethyl-1H-imidazoleHydroxymethyl groupAntimicrobial; less potent than nitriles

Case Study: Antiviral Efficacy

A study focused on synthesizing and evaluating a series of benzimidazole derivatives for antiviral activity against flaviviruses. Among these, compounds structurally similar to this compound displayed significant antiviral properties. For instance, one derivative showed an EC50 value of 1.7 µM against Yellow Fever Virus (YFV), indicating that structural modifications can enhance antiviral efficacy significantly .

Case Study: Antibacterial Properties

Research on the antibacterial activity of benzimidazoles revealed that certain derivatives could effectively inhibit Pseudomonas aeruginosa biofilm formation. The structure-activity relationship (SAR) studies highlighted that substituents like cyclohexyl groups improve interaction with bacterial targets, enhancing antimicrobial action .

Q & A

Q. What are the key synthetic routes for preparing 1-cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions. For example, glyoxal or formaldehyde can be used to form the imidazole ring, followed by substitution with a cyclohexyl group . Key variables include:

  • Acid Catalyst : Use of HCl or acetic acid to protonate intermediates and drive cyclization .
  • Temperature : Optimal yields are reported at 80–100°C; higher temperatures may lead to side reactions like decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DMSO mixtures aid in crystallization .
    Challenges include controlling regioselectivity during substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the imidazole ring structure and substituents. Key signals include aromatic protons (δ 7.2–8.0 ppm) and cyclohexyl CH2_2 groups (δ 1.2–2.1 ppm) .
  • X-ray Crystallography : Resolves solid-state conformation and hydrogen-bonding networks. For example, intermolecular O–H⋯N bonds in carboxylate derivatives stabilize crystal packing .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Compare IC50_{50} values with controls like cisplatin .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays. Pre-incubate the compound with the enzyme and ATP, then measure residual activity .
  • Antimicrobial Screening : Agar diffusion assays against Candida species or Gram-negative bacteria (e.g., E. coli) at 50–200 µg/mL .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to therapeutic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR. Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) and hydrogen-bond occupancy .
  • ADMET Prediction : Tools like SwissADME estimate logP (ideally <5), bioavailability, and CYP450 inhibition. High gastrointestinal absorption (≥70%) is desirable .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar benzimidazoles?

Methodological Answer:

  • Meta-Analysis : Compare datasets from PubMed and Scopus using inclusion criteria (e.g., IC50_{50} < 10 µM, standardized assay protocols). Identify outliers due to solvent effects (DMSO >1% can alter activity) .
  • SAR Studies : Systematically vary substituents (e.g., electron-withdrawing groups at position 2) to isolate contributions to activity. Use ANOVA to validate significance (p < 0.05) .
  • Reproducibility Checks : Replicate key experiments under controlled conditions (pH 7.4, 37°C) and validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. How do solid-state properties (e.g., crystallinity, polymorphism) impact formulation and stability?

Methodological Answer:

  • Crystallinity Analysis : Use DSC to identify melting points (e.g., 180–220°C for imidazole derivatives) and PXRD to detect polymorphs. Amorphous forms may enhance solubility but reduce stability .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; >95% purity indicates robustness .
  • Co-Crystal Engineering : Co-crystallize with succinic acid to improve bioavailability. Characterize hydrogen-bonding motifs via FTIR (O–H stretch at 2500–3000 cm1^{-1}) .

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